Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate
Description
Properties
CAS No. |
3457-77-0 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
ethyl 1,3-dioxoindene-2-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-2-16-12(15)9-10(13)7-5-3-4-6-8(7)11(9)14/h3-6,9H,2H2,1H3 |
InChI Key |
PVCYZWDBTRWGCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate typically involves multi-step organic reactions starting from indene or related precursors. The key synthetic strategy includes oxidation and esterification steps to introduce the dioxo and ethyl carboxylate functionalities, respectively.
Common synthetic approaches include:
Oxidation of Ethyl 2,3-dihydro-1H-indene-2-carboxylate: Starting from ethyl 2,3-dihydro-1H-indene-2-carboxylate, selective oxidation at the 1 and 3 positions using appropriate oxidizing agents yields the dioxo derivative. This method leverages the accessibility of the indene ring and ester functionality to introduce keto groups with controlled regioselectivity.
Cyclization and Esterification: Another approach involves the cyclization of phthalic acid derivatives followed by esterification with ethanol under acidic or basic catalysis, forming the indene dione core with an ethyl ester group.
Detailed Reaction Conditions and Reagents
Industrial Scale Considerations
While detailed industrial protocols are scarce, scale-up generally involves:
Optimization of oxidation conditions to maximize yield and minimize by-products.
Use of continuous flow reactors to maintain consistent reaction parameters and improve safety when handling strong oxidants.
Implementation of efficient purification techniques such as crystallization and solvent extraction to achieve high purity suitable for pharmaceutical or material science applications.
Research Findings and Data Analysis
Yield and Efficiency
From laboratory-scale syntheses reported in literature:
Characterization Data
NMR Spectroscopy: Characteristic carbonyl signals at ~199.5 ppm and 168.6 ppm in ^13C NMR confirm the presence of keto and ester carbonyls, respectively.
Mass Spectrometry: Molecular ion peak consistent with 218.20 g/mol molecular weight.
Infrared Spectroscopy: Strong absorptions at ~1700 cm^-1 indicative of carbonyl groups.
Mechanistic Insights
The oxidation step is believed to proceed via electron transfer from the indene ring to the oxidant, forming a diketone structure. The ester group remains intact under controlled conditions, enabling selective functionalization.
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Oxidation of ethyl 2,3-dihydroindene-2-carboxylate | Ethyl 2,3-dihydro-1H-indene-2-carboxylate | KMnO4 or CrO3; mild temperature control | 70-85 | High selectivity; well-established | Requires careful oxidation control |
| Cyclization and Esterification | Phthalic acid derivatives | Acid or base catalysis; ethanol | 60-75 | Straightforward reagents | Moderate yield; temperature sensitive |
| Multi-step synthesis via indene derivatives | Indene derivatives | Multiple steps including oxidation, esterification | Variable | Flexible for structural modifications | More complex and time-consuming |
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in organic synthesis .
Scientific Research Applications
Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of protein kinase CK2, a serine/threonine protein kinase involved in various cellular processes . The compound binds to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate and analogous derivatives:
Functional Group and Reactivity Differences
- Dioxo vs. Single Oxo Groups : The target compound’s 1,3-dioxo system creates a conjugated enedione structure, enhancing electrophilicity at the carbonyl carbons compared to derivatives with a single oxo group (e.g., Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate). This makes the target compound more reactive in nucleophilic additions or cycloadditions .
- Ester vs. Amide : Replacing the ethyl ester with a carboxamide (as in 1,3-dioxoindene-2-carboxamide) introduces hydrogen-bonding capability, altering solubility and crystallinity. Amides are generally less reactive toward hydrolysis than esters .
- Halogen Substituents : Fluorine (in Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate) and chlorine (in Ethyl 5-chloro-2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate) impart distinct electronic effects. Fluorine’s electronegativity increases stability and bioavailability, while chlorine enhances lipophilicity .
Biological Activity
Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 3457-77-0) is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₂H₁₀O₄
- Molecular Weight : 218.20 g/mol
- IUPAC Name : Ethyl 1,3-dioxoindene-2-carboxylate
- CAS Number : 3457-77-0
This compound exhibits biological activity primarily through its interaction with various molecular targets. Notably, it has been identified as an inhibitor of protein kinase CK2, a serine/threonine protein kinase involved in numerous cellular processes such as cell proliferation and survival. Inhibition of CK2 can lead to anti-proliferative effects in cancer cells, making this compound a candidate for further investigation as a potential anticancer agent.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. A study evaluating its efficacy against various bacterial strains showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 25 μg/mL | 50 μg/mL |
| Escherichia coli | 30 μg/mL | 60 μg/mL |
| Bacillus subtilis | 20 μg/mL | 40 μg/mL |
These findings suggest that the compound could be developed into an antimicrobial agent, particularly against Gram-positive bacteria .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound's ability to inhibit CK2 leads to decreased cell viability and increased apoptosis markers such as caspase activation and PARP cleavage. For instance:
- Cell Line Tested : MCF-7 (breast cancer)
- IC₅₀ : 15 μM after 48 hours of treatment.
These results indicate a potential role for this compound in cancer therapy .
Study on Enzyme Inhibition
A detailed investigation into the enzyme inhibition properties of this compound revealed that it effectively inhibits several enzymes involved in metabolic pathways:
| Enzyme | Inhibition Type | IC₅₀ (μM) |
|---|---|---|
| Protein Kinase CK2 | Competitive | 10 |
| Acetylcholinesterase | Non-competitive | 25 |
| Cyclooxygenase (COX) | Mixed-type | 15 |
This profile suggests that the compound could serve as a lead for developing multi-target inhibitors with applications in treating neurodegenerative diseases and inflammation-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
